molecular formula C24H23N5O2 B11512171 6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11512171
M. Wt: 413.5 g/mol
InChI Key: XUYYIZMDKIKTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes multiple aromatic rings and various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactionsCommon reagents used in these reactions include alkyl halides, phenylboronic acids, and palladium catalysts under conditions such as Suzuki coupling and Friedel-Crafts alkylation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogen or nitro groups on the aromatic rings.

Scientific Research Applications

6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
  • Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
  • Diethyl 1,4-dihydro-2,4,6-trimethyl-3,5-pyridinedicarboxylate

Uniqueness

Compared to similar compounds, 6-ethyl-1,3-dimethyl-8-(4-methylphenyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione stands out due to its unique combination of substituents and its imidazo[2,1-f]purine core.

Properties

Molecular Formula

C24H23N5O2

Molecular Weight

413.5 g/mol

IUPAC Name

8-ethyl-2,4-dimethyl-6-(4-methylphenyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O2/c1-5-18-19(16-9-7-6-8-10-16)28(17-13-11-15(2)12-14-17)23-25-21-20(29(18)23)22(30)27(4)24(31)26(21)3/h6-14H,5H2,1-4H3

InChI Key

XUYYIZMDKIKTHW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=C(C=C4)C)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.